7-Demethylpiericidin A1 is a notable compound in the family of piericidins, which are secondary metabolites produced by the bacterium Streptomyces mobaraensis. These compounds are characterized by their unique chemical structures and significant biological activities. 7-Demethylpiericidin A1 is particularly interesting due to its structural similarities to coenzyme Q and its potential applications in scientific research, especially in the field of biochemistry and pharmacology.
The compound was first isolated from Streptomyces mobaraensis, a species known for producing various bioactive natural products. The initial identification and characterization of piericidins date back to the 1960s, with extensive studies conducted to elucidate their structures and biological properties .
7-Demethylpiericidin A1 falls under the classification of natural products, specifically as a type of polyketide. Its structure includes a pyridine ring, which is a common feature among piericidins, and it exhibits properties typical of bioactive secondary metabolites.
The synthesis of 7-demethylpiericidin A1 has been achieved through several synthetic pathways. A notable method involves titanium(II)-mediated cyclization of a (silyloxy)enyne, which allows for the construction of the complex molecular framework characteristic of this compound .
The total synthesis process typically encompasses multiple steps, including:
The molecular structure of 7-demethylpiericidin A1 features a pyridine ring with several functional groups, including methoxy groups. The specific arrangement of these groups contributes to its biological activity and interaction with biological systems.
7-Demethylpiericidin A1 participates in various chemical reactions that are essential for its synthesis and potential modifications. Key reactions include:
The reactions typically involve transition metal catalysts, such as titanium(II), which facilitate the formation of carbon-carbon bonds necessary for constructing complex structures within the molecule .
The mechanism of action for 7-demethylpiericidin A1 is primarily linked to its role as an inhibitor in various biochemical pathways. It interacts with mitochondrial functions and may affect cellular respiration processes due to its structural similarity to coenzyme Q.
Research indicates that compounds like 7-demethylpiericidin A1 can disrupt electron transport chains in mitochondria, leading to altered energy production in cells. This property underlies its potential use in studying mitochondrial dysfunctions and related diseases.
Physical characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm the identity and purity of synthesized 7-demethylpiericidin A1 .
7-Demethylpiericidin A1 has several applications in scientific research:
7-Demethylpiericidin A1 was first isolated in 1996 from the soil-derived actinobacterium Streptomyces sp. SN-198, identified during a screen for novel piericidin antibiotics [5]. This discovery expanded the known structural diversity within the piericidin family, which predominantly originates from phylogenetically diverse Streptomyces species. Unlike the prototypical piericidin A1 (isolated from S. mobaraensis), 7-demethylpiericidin A1 lacks a methyl group at the C-7 position of its polyketide side chain, a modification attributed to variations in biosynthetic gene cluster expression or regulatory mechanisms within producer strains [4] [5]. Subsequent isolations have reported this compound in marine-derived Streptomyces strains, underscoring the ecological adaptability of piericidin-producing actinomycetes [4] [9].
Table 1: Streptomyces Strains Producing 7-Demethylpiericidin A1
Strain Designation | Isolation Source | Year Reported |
---|---|---|
Streptomyces sp. SN-198 | Terrestrial soil | 1996 [5] |
Unnamed marine isolate | Ascidian-associated sediment | 2016 [4] |
Streptomyces pactum variant | Cultured mycelium | 1970s–1990s [4] |
7-Demethylpiericidin A1 (C₂₄H₃₅NO₄) shares a conserved 4-pyridinol core with all piericidins but is distinguished by the absence of a methyl group at C-7 of its side chain compared to piericidin A1 (C₂₅H₃₇NO₄) [5] [4]. Its side chain retains key features: a conjugated tetraene system, stereogenic centers at C-9 (R) and C-10 (R), and a terminal hydroxyl group. This structural modification reduces side-chain hydrophobicity, influencing membrane interactions and biological target engagement [1] [3].
Critically, the pyridone ring of 7-demethylpiericidin A1 maintains a striking geometric and electronic resemblance to the benzoquinone ring of ubiquinone (coenzyme Q), the natural substrate of mitochondrial Complex I. This mimicry enables competitive binding at the ubiquinone reduction site (Qi), though the altered side-chain chemistry modulates binding kinetics compared to piericidin A1 [8] [4]. Structural studies confirm that piericidin headgroups position near Fe-S cluster N2 and key residues (e.g., Tyr108 in bovine Complex I), analogous to ubiquinone’s binding pose [8].
Table 2: Structural Comparison of Piericidin A1 and 7-Demethylpiericidin A1
Structural Feature | Piericidin A1 | 7-Demethylpiericidin A1 |
---|---|---|
Molecular Formula | C₂₅H₃₇NO₄ | C₂₄H₃₅NO₄ |
Pyridinol Ring Substituents | 2,3-Dimethoxy-5-methyl | Identical |
Side Chain Methyl Groups | At C-3, C-7, C-9, C-11, C-15 | Lacks methyl at C-7 |
C-9/C-10 Stereochemistry | 9R, 10R | 9R, 10R |
As a biosynthetically tailored piericidin, 7-demethylpiericidin A1 provides critical insights into structure-activity relationships (SAR) within this pharmacologically significant class. Its diminished methylation exemplifies how post-polyketide synthase (PKS) modifications—specifically, the activity of methyltransferases encoded in the pie gene cluster—diversify piericidin structures [9]. In vitro reconstitution of the terminal PKS module (PieA) revealed that its thioesterase domain hydrolyzes β,δ-diketoacyl intermediates, enabling spontaneous cyclization to form the α-pyridone core—a mechanism distinct from other pyridone natural products [9].
Biologically, 7-demethylpiericidin A1 retains potent inhibition of mitochondrial Complex I (IC₅₀ ~1–5 nM), though its efficacy is slightly attenuated compared to piericidin A1 due to altered side-chain hydrophobicity [8] [4]. Cryo-EM studies of mammalian Complex I bound to piericidin A1 reveal two inhibitor molecules occupying an extended quinone-binding channel, with the headgroup hydrogen-bonded to Tyr108 and His59 in ND1FS2 subunit [8]. While direct structural data for 7-demethylpiericidin A1 is limited, its competitive inhibition kinetics suggest overlapping binding determinants.
Beyond Complex I, this compound suppresses virulence in plant pathogens like Erwinia carotovora by inhibiting quorum-sensing (QS) pathways. At sublethal concentrations (5–10 µg/mL), it downregulates QS-controlled genes (pelC, pehA, celV, nip), reducing pectinase production and maceration of potato tubers [6]. Its activity mirrors glucopiericidin A, indicating that the pyridone core, not side-chain methylation, drives QS interference.
Table 3: Bioactivity Profile of 7-Demethylpiericidin A1
Biological Target/Activity | Mechanism/Effect | Potency/Result |
---|---|---|
Mitochondrial Complex I | Competitive inhibition at Qi site | IC₅₀ 1–5 nM [8] [4] |
Quorum Sensing (Erwinia) | Suppresses expression of pectinase genes | >70% virulence reduction at 10 µg/mL [6] |
Antitumor Screening | Cytotoxicity via ROS accumulation | Moderate activity (IC₅₀ >50 µM in most lines) [4] [7] |
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